molecular formula C10H11N3O2 B1674144 1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid CAS No. 306935-41-1

1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid

Cat. No. B1674144
CAS RN: 306935-41-1
M. Wt: 205.21 g/mol
InChI Key: RUTVRAJKELSHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid is an organic compound with the empirical formula C10H11N3O2 . It is used in early discovery research and is part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid can be achieved through several steps . First, isopropyl phenyl ketone reacts with sulfuric acid to form a sulfonic acid ester. Then, under alkaline catalysis, the sulfonic acid ester reacts with phenylthiourea to form 1-Isopropyl-1h-1,2,3-benzotriazole .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid is represented by the SMILES string CC(C)n1nnc2cc(ccc12)C(O)=O . The InChI key for this compound is RUTVRAJKELSHCC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid is a solid compound . Its molecular weight is 205.21 .

Scientific Research Applications

Biodegradation and Environmental Relevance

Benzotriazoles, including derivatives like "1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid", are known for their widespread use as domestic and industrial corrosion inhibitors. These compounds have become notable organic micropollutants in aquatic environments. Research into their aerobic biological degradation in activated sludge has identified major transformation products and elucidated degradation pathways, highlighting their partial persistence in conventional wastewater treatment processes. The identification of transformation products like 1H-benzotriazole-5-carboxylic acid underscores the environmental relevance of these compounds and the significance of cometabolic processes in their biodegradation (Huntscha et al., 2014).

Pharmaceutical Applications

There's research exploring the antiallergic activity of benzotriazole derivatives, where modifications at various positions, including the isopropyl group, significantly influence their biological activity. These studies provide insights into the potential pharmaceutical applications of benzotriazole derivatives in developing new antiallergic medications (Nohara et al., 1985).

Chemical Synthesis

Benzotriazoles serve as intermediates in the synthesis of various compounds. For instance, the use of benzotriazole derivatives in the homologation of carboxylic acids presents a safe alternative to traditional methods, indicating their utility in synthetic organic chemistry (Katritzky et al., 2001).

Materials Science

In materials science, benzotriazole derivatives have been used to construct complex molecular architectures, such as coordination polymers with specific luminescent and gas adsorption properties. This highlights their significance in the development of new materials for various applications, from environmental remediation to the design of novel luminescent materials (Xie et al., 2018).

Environmental Pollution and Treatment

Studies on the occurrence and removal of benzotriazoles, including environmental pollution and wastewater treatment, emphasize the challenges and strategies in mitigating the impact of these pollutants. The persistence and transformation of benzotriazoles in environmental settings necessitate the development of efficient removal methods from wastewater to prevent their accumulation in aquatic ecosystems (Reemtsma et al., 2010).

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound include P264, P280, P305 + P351 + P338, and P337 + P313 .

properties

IUPAC Name

1-propan-2-ylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)13-9-4-3-7(10(14)15)5-8(9)11-12-13/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTVRAJKELSHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371532
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid

CAS RN

306935-41-1
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 306935-41-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 5
1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.